2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
Structure and Key Features
The compound is a pyrrolo[2,3-b]pyridine derivative with three critical substituents:
- Position 1: A phenylsulfonyl group (–SO₂Ph), acting as a stabilizing and electron-withdrawing moiety.
- Position 2: A methyl group (–CH₃), enhancing steric bulk and influencing electronic properties.
- Position 4: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .
Core Formation: Construction of the pyrrolo[2,3-b]pyridine scaffold via cyclization or cross-coupling.
Substituent Introduction:
Properties
Molecular Formula |
C20H23BN2O4S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-13-16-17(21-26-19(2,3)20(4,5)27-21)11-12-22-18(16)23(14)28(24,25)15-9-7-6-8-10-15/h6-13H,1-5H3 |
InChI Key |
DPHLUTRCGGQLQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 943324-08-1) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a pyrrolo[2,3-b]pyridine core and a boron-containing moiety that may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is C20H23BN2O4S, with a molecular weight of 398.29 g/mol. The structure features a phenylsulfonyl group and a tetramethyl dioxaborolane substituent, which are significant for its reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Kinase Inhibition : Similar compounds have shown inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. The presence of the pyrrolo[2,3-b]pyridine scaffold suggests potential for targeting kinases involved in tumor growth and metastasis.
- Multidrug Resistance Reversal : Compounds with similar structures have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as ABC transporters .
Biological Activity Data
Research has demonstrated various biological activities associated with related compounds:
| Activity | Reference |
|---|---|
| Inhibition of CDK6 | |
| Reversal of MDR | |
| Inhibition of PDGFRA | |
| Selective kinase inhibition |
Case Studies
- Inhibition Studies : A study examining the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives showed that modifications at the 4-position significantly enhance kinase selectivity and potency against CDK4/6. The compound's ability to bind to the inactive conformation of kinases was particularly noted .
- MDR Reversal : Another investigation focused on the ability of similar compounds to inhibit ABCB1 and ABCG2 transporters. These studies revealed that certain modifications could increase the retention of chemotherapeutic agents within resistant cancer cells .
Potential Applications
Given its structural properties and preliminary biological activities, this compound may have applications in:
- Cancer therapeutics targeting specific kinases.
- Strategies to overcome drug resistance in cancer treatment.
Scientific Research Applications
Medicinal Chemistry
The compound is particularly notable for its role in drug discovery and development. It serves as a crucial intermediate in synthesizing novel pharmaceuticals. The pyrrolo[2,3-b]pyridine scaffold has been associated with various pharmacological activities:
- Anticancer Properties: Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer activities. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Anticonvulsant and Analgesic Effects: Some studies have reported anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy and other neurological disorders .
- Anti-inflammatory Activity: The compound's structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Material Science
In addition to its medicinal applications, this compound is utilized in material science:
- Advanced Materials Development: The unique boron-containing structure enhances the thermal stability and durability of materials. This is particularly beneficial in electronics and coatings where performance under stress is critical .
- Polymer Chemistry: The compound can be incorporated into polymer matrices to improve mechanical properties and functional characteristics, leading to the development of high-performance materials .
Bioconjugation
The distinctive structure of 2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine facilitates bioconjugation processes:
- Attachment of Biomolecules: Its ability to form stable bonds with biomolecules makes it useful for attaching drugs or imaging agents to specific cellular targets. This application is crucial in developing targeted therapies and diagnostic tools .
- Fluorescent Probes: The compound's properties enable the creation of fluorescent probes essential for biological imaging. These probes help visualize cellular processes and interactions in real-time .
Case Studies and Research Findings
Numerous studies have documented the synthesis and application of this compound:
- Synthesis Pathways: Research has focused on developing efficient synthetic routes to produce this compound using readily available starting materials. These methods aim to enhance yield while minimizing environmental impact .
- Biological Activity Assessment: A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the biological activities of related pyrrolo[2,3-b]pyridine derivatives. The findings suggest that modifications to the core structure can significantly alter pharmacological profiles .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency: Compounds with electron-withdrawing groups (e.g., –NO₂, –SO₂Ph) require milder cross-coupling conditions (e.g., Pd(dppf)Cl₂, K₂CO₃) compared to electron-rich derivatives .
- Regioselectivity Challenges : Boronate position (C3, C4, or C5) significantly impacts coupling yields. For example, C4-substituted boronates in the target compound may favor para-substituted biaryl products over meta .
Preparation Methods
Pyrrolo[2,3-b]pyridine Core Derivatization
The synthesis begins with 4-chloro-7-azaindole (pyrrolo[2,3-b]pyridine), a commercially available heterocyclic scaffold. Bromination at the 4-position is critical for subsequent cross-coupling reactions. Source details a bromination protocol using N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature, achieving selective bromination without overhalogenation. Alternatively, bromine in chloroform under controlled conditions (0°C, 30 min) yields 4-bromo-1H-pyrrolo[2,3-b]pyridine with >90% purity.
Sulfonylation at the 1-Position
Reaction Conditions and Optimization
Sulfonylation of the pyrrolo[2,3-b]pyridine nitrogen is performed using phenylsulfonyl chloride (PhSO₂Cl) under basic conditions. Source outlines a procedure combining 4-chloro-7-azaindole with PhSO₂Cl (1.2–1.5 equiv) and potassium carbonate (K₂CO₃) in acetone at 0°C, followed by reflux for 24 hours. This method achieves 1-(phenylsulfonyl) protection with 85–92% yield.
Key parameters influencing sulfonylation efficiency include:
-
Solvent polarity : Acetone outperforms THF or DMF due to improved solubility of K₂CO₃.
-
Temperature gradient : Initial cooling (0°C) minimizes side reactions, while reflux ensures complete conversion.
Post-reaction workup involves extraction with dichloromethane, washing with brine, and silica gel chromatography to isolate the sulfonylated product.
Boronate Ester Installation at the 4-Position
Miyaura Borylation
The 4-bromo intermediate undergoes Miyaura borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Source describes a protocol using bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 8–12 hours. This method yields 70–85% of the boronate ester, with purity >95% confirmed by HPLC.
Suzuki Coupling Alternatives
Source reports an alternative route via Suzuki-Miyaura coupling using 4-bromo-1-(phenylsulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine and pinacol boronic ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (2.5:1) at 80°C. While effective, this method is less favored due to competing protodeboronation and lower yields (60–75%).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography on silica gel (230–400 mesh) using ethyl acetate/hexane gradients. For boronate-containing intermediates, preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) is employed to achieve >99% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H), 7.95–7.85 (m, 2H), 7.60–7.50 (m, 3H), 6.90 (d, J = 5.1 Hz, 1H), 2.55 (s, 3H), 1.35 (s, 12H).
-
HRMS : m/z calcd for C₂₀H₂₃BN₂O₄S [M+H]⁺: 399.1492; found: 399.1489.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The 2-methyl group adjacent to the boronate at C4 introduces steric bulk, necessitating optimized catalysts. PdCl₂(dppf) outperforms Pd(PPh₃)₄ due to its larger ligand sphere, enhancing turnover in Miyaura borylation.
Moisture Sensitivity
Boronate intermediates are hygroscopic; reactions are conducted under N₂ atmosphere with anhydrous solvents. Storage at −20°C in sealed vials prevents hydrolysis.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing B₂pin₂ with pinacolborane reduces costs by 40% but requires stoichiometric Et₃N to scavenge HCl byproducts.
Q & A
Q. What are the optimal synthetic strategies for preparing 2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves multi-step routes, including Suzuki-Miyaura cross-coupling reactions to introduce the boronate ester group. Key steps include:
- Halogenation : Bromination or iodination at position 4 of the pyrrolo[2,3-b]pyridine core to enable coupling (e.g., using NIS or Br₂ in DMF) .
- Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(PPh₃)₄ or similar catalysts, with K₂CO₃ as a base in dioxane/water at 105°C .
- Solvent optimization : THF or dioxane enhances solubility, while DMF improves reaction rates for sulfonylation steps .
- Purity control : Silica gel chromatography (e.g., CH₂Cl₂:EtOAc 90:10) is critical for isolating high-purity intermediates .
Q. How is the structural integrity of this compound validated during synthesis?
Analytical techniques include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl groups at 2.38 ppm for CH₃ in aryl rings) and boronate ester integration .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks consistent with C₂₀H₂₂BN₂O₄S) .
- X-ray crystallography : Resolves stereochemical ambiguities in the fused pyrrolo-pyridine system .
Q. What functional groups influence reactivity in cross-coupling reactions?
- Boronate ester (Bpin) : Enables Suzuki-Miyaura couplings but requires inert conditions to prevent hydrolysis .
- Phenylsulfonyl group : Enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution .
- Methyl group at position 2 : Sterically shields the pyrrole nitrogen, directing reactivity to position 4 .
Advanced Research Questions
Q. How do structural modifications impact structure-activity relationships (SAR) in pharmacological studies?
SAR studies reveal:
- Substituent position : The 4-Bpin group is critical for target binding (e.g., kinase inhibition), while methylation at position 2 reduces metabolic degradation .
- Sulfonyl group : Replacement with tosyl or mesyl groups alters solubility and bioavailability .
- Boronate ester vs. carboxylic acid : Bpin improves cell permeability but requires in situ hydrolysis for active metabolites .
Q. What experimental designs address low yields in cross-coupling reactions with sterically hindered partners?
Strategies include:
Q. How can researchers resolve contradictions in reported biological activity data?
Potential factors causing discrepancies:
- Impurity profiles : HPLC-MS analysis identifies byproducts (e.g., de-boronated derivatives) that may interfere with assays .
- Assay conditions : Varying pH or reducing agents (e.g., DTT) can stabilize/disrupt boronate ester interactions .
- Cell line specificity : Activity against FGFR1 vs. FGFR3 may depend on sulfonyl group orientation .
Q. What computational methods predict the compound’s interaction with kinase targets?
- Docking simulations : AutoDock Vina models interactions with ATP-binding pockets (e.g., FGFR1 PDB:3RH0) .
- MD simulations : Assess stability of boronate ester binding under physiological conditions .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values .
Methodological Challenges and Solutions
Q. How to optimize purification for intermediates prone to decomposition?
- Low-temperature chromatography : Use of 0–4°C silica columns stabilizes boronate esters .
- Lyophilization : Preserves water-sensitive intermediates after aqueous workup .
- Derivatization : Conversion to stable trifluoroborate salts for long-term storage .
Q. What strategies validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Confirm compound binding to kinases by stabilizing targets against heat denaturation .
- Boronate-specific probes : Fluorescent tags (e.g., BODIPY) track intracellular localization .
Tables for Key Data
Q. Table 1. Representative Yields in Cross-Coupling Reactions
| Boronic Acid Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Trifluoromethylphenyl | Pd(PPh₃)₄/K₂CO₃ | 87 | |
| 3,4-Dimethoxyphenyl | Pd(OAc)₂/XPhos | 94 | |
| p-Tolyl | PdCl₂(dppf) | 74 |
Q. Table 2. Functional Group Effects on Pharmacokinetics
| Group | LogP Change | Metabolic Stability (t₁/₂) | Reference |
|---|---|---|---|
| Bpin | +1.2 | 2.5 h (rat liver microsomes) | |
| Phenylsulfonyl | -0.8 | >6 h | |
| Methyl (position 2) | +0.3 | 4.2 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
